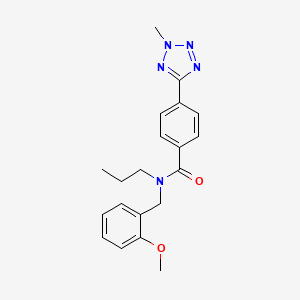
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide, also known as DMOP, is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications. Additionally, we will list future directions for further research on DMOP.
作用機序
The mechanism of action of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide varies depending on its application. In the case of its use as a fluorescent probe, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide binds to metal ions and undergoes a conformational change, resulting in a change in fluorescence intensity. As a selective inhibitor of protein tyrosine phosphatases, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide binds to the active site of the enzyme and prevents its activity. As a potential anticancer agent, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide induces cell death by inhibiting the activity of topoisomerase II and disrupting DNA replication.
Biochemical and Physiological Effects
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide in lab experiments is its high selectivity and sensitivity for detecting metal ions and biomolecules. Additionally, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide has low toxicity and can be easily synthesized in large quantities. However, one limitation of using 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide is its relatively short fluorescence lifetime, which can limit its use in certain applications.
将来の方向性
Further research on 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide could focus on its use as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, research could be conducted on the development of new biosensors and organic materials using 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide. Finally, optimization of the synthesis method for 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide could lead to improved yields and reduced costs.
合成法
The synthesis of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester with 4-methoxybenzylamine and subsequent reduction of the resulting imine with sodium borohydride. The yield of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a selective inhibitor of protein tyrosine phosphatases, and as a potential anticancer agent. 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-ethyl-N-(4-methoxybenzyl)propanamide has also been used in the development of biosensors for detecting biomolecules and in the synthesis of new organic materials.
特性
IUPAC Name |
3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-21(13-16-6-8-17(25-4)9-7-16)18(23)10-11-22-15(3)12-14(2)20-19(22)24/h6-9,12H,5,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACABRPLXCNDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)CCN2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)

![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)
![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)